molecular formula C9H6ClNO2 B1428483 5-chloro-1H-indole-7-carboxylic acid CAS No. 875305-81-0

5-chloro-1H-indole-7-carboxylic acid

Cat. No.: B1428483
CAS No.: 875305-81-0
M. Wt: 195.6 g/mol
InChI Key: NQDMTJYCOYPTOZ-UHFFFAOYSA-N
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Description

5-Chloro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-indole-7-carboxylic acid typically involves the chlorination of indole derivatives followed by carboxylation. One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole ring system followed by selective chlorination at the 5-position . The carboxylation step can be achieved using various reagents such as carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve the use of continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 5-Fluoro-1H-indole-7-carboxylic acid
  • 5-Bromo-1H-indole-7-carboxylic acid
  • 5-Iodo-1H-indole-7-carboxylic acid

Comparison: 5-Chloro-1H-indole-7-carboxylic acid is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

5-chloro-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDMTJYCOYPTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.15 g (5 mmol) of 7-bromo-5-chloro-1H-indole were dissolved in 30 ml THF. At a temperature of −75° C. under argon 9.4 ml (15 mmol) of a 1.6 M n-butyl lithium solution in hexane were added dropwise. After complete addition the reaction mixture was stirred at 5° C. for 30 min, cooled to −75° C. and 10 g dry ice was added. The reaction mixture was warmed to rt and stirred for 15 min. It was poured onto 100 ml of water and extracted twice with EtOAc. The aqueous layer was acidified with 1N aqueous HCl solution and extracted twice with DCM. The combined organic layers were dried over sodium sulfate, filtered and the solvent was evaporated. The residue was treated with hexane and stirred for 10 min. The precipitate was filtered, washed with hexane and dried to yield 700 mg (72%) of 5-chloro-1H-indole-7-carboxylic acid as a white solid. MS (ISP) 194.0 (M−H)−.
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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